molecular formula C18H23NO2 B15039295 2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

Cat. No.: B15039295
M. Wt: 285.4 g/mol
InChI Key: SJMAWJBNYRYNIA-UHFFFAOYSA-N
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Description

2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is an organic compound with the molecular formula C18H23NO2 This compound is characterized by a cyclohexane ring substituted with a phenyl group and an amino group linked to a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves the condensation of 3-methylbutylamine with a suitable cyclohexane-1,3-dione derivative. The reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione: Characterized by its unique substitution pattern on the cyclohexane ring.

    This compound: Similar structure but with different substituents, leading to variations in chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

3-hydroxy-2-(3-methylbutyliminomethyl)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C18H23NO2/c1-13(2)8-9-19-12-16-17(20)10-15(11-18(16)21)14-6-4-3-5-7-14/h3-7,12-13,15,20H,8-11H2,1-2H3

InChI Key

SJMAWJBNYRYNIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN=CC1=C(CC(CC1=O)C2=CC=CC=C2)O

Origin of Product

United States

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